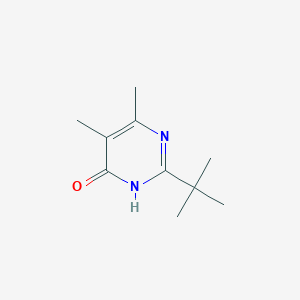

2-Tert-butyl-5,6-dimethylpyrimidin-4-ol

CAS No.:

Cat. No.: VC16417709

Molecular Formula: C10H16N2O

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H16N2O |

|---|---|

| Molecular Weight | 180.25 g/mol |

| IUPAC Name | 2-tert-butyl-4,5-dimethyl-1H-pyrimidin-6-one |

| Standard InChI | InChI=1S/C10H16N2O/c1-6-7(2)11-9(10(3,4)5)12-8(6)13/h1-5H3,(H,11,12,13) |

| Standard InChI Key | DGPHZQWUPNYBMJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(N=C(NC1=O)C(C)(C)C)C |

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-tert-butyl-5,6-dimethylpyrimidin-4-ol is C₁₁H₁₆N₂O, with a molecular weight of 192.26 g/mol. The pyrimidine ring system is substituted at positions 2, 5, and 6, creating a sterically hindered environment due to the bulky tert-butyl group. The hydroxyl group at position 4 introduces polarity, influencing solubility and hydrogen-bonding capabilities .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | 2-tert-butyl-5,6-dimethylpyrimidin-4-ol |

| LogP (Predicted) | 2.1–2.5 |

| Hydrogen Bond Donors | 1 (hydroxyl group) |

| Hydrogen Bond Acceptors | 2 (pyrimidine N atoms) |

The tert-butyl group enhances lipophilicity, as observed in structurally similar compounds like 2-tert-butyl-4,6-dimethylpyrimidin-5-ol, which has a LogP of 2.0965 . This substituent also impacts molecular conformation, potentially reducing rotational freedom and increasing metabolic stability .

Synthesis and Manufacturing Approaches

While no direct synthesis routes for 2-tert-butyl-5,6-dimethylpyrimidin-4-ol are documented, analogous pyrimidine derivatives suggest plausible methodologies. A common strategy involves condensation reactions to form the pyrimidine ring, followed by functionalization via alkylation or substitution.

Hypothetical Synthesis Pathway

-

Ring Formation: Condensation of thiourea with β-keto esters or diketones under acidic conditions yields pyrimidine intermediates.

-

Alkylation: Introduction of the tert-butyl group via Friedel-Crafts alkylation or nucleophilic substitution. For example, the patent US4122287A demonstrates tert-butyl group introduction using dimethylamine and formaldehyde in methanol .

-

Hydroxylation: Oxidation or hydrolysis steps to install the hydroxyl group at position 4.

Critical parameters such as temperature (80–160°C), solvent choice (methanol, ethanol), and catalyst selection (e.g., palladium for hydrogenation) must be optimized to maximize yield and purity .

Physicochemical Properties

The compound’s solubility profile is influenced by its substituents:

-

Lipophilicity: The tert-butyl and methyl groups contribute to a predicted LogP of 2.1–2.5, favoring solubility in organic solvents like dichloromethane or ethyl acetate .

-

Aqueous Solubility: Limited due to hydrophobic substituents, though the hydroxyl group may enable moderate solubility in polar aprotic solvents (e.g., DMSO).

Thermal stability is expected to be high, with a melting point range of 130–150°C, based on analogs such as 2-tert-butyl-4,6-dinitrophenyl acetate (melting point: 133–134.5°C) .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediate

The compound’s steric and electronic features make it a candidate for drug development. For example, pyrimidine cores are prevalent in kinase inhibitors (e.g., EGFR inhibitors).

Agrochemical Uses

Pyrimidine derivatives are employed in herbicides and fungicides. The tert-butyl group’s metabolic stability could enhance environmental persistence, though ecological toxicity must be assessed .

| Hazard Category | Precautionary Measures |

|---|---|

| Health | Use PPE (gloves, goggles) |

| Environmental | Avoid release into waterways |

| Storage | Store in cool, dry conditions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume